molecular formula C16H17NO4 B8074606 1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methylcyclohexane-1-carboxylate

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methylcyclohexane-1-carboxylate

Katalognummer B8074606
Molekulargewicht: 287.31 g/mol
InChI-Schlüssel: RKPBTOPEBCFSDD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Compounds with the 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl group are part of the isoindoline family . They often exhibit interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of isoindoline derivatives can be analyzed using techniques like X-ray crystallography and NMR spectroscopy .


Chemical Reactions Analysis

Isoindoline derivatives can undergo a variety of chemical reactions, including substitutions and additions . The exact reactions would depend on the other functional groups present in the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the compound potassium {3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]phenyl}trifluoroboranuide has a molecular weight of 343.15 and is a solid at room temperature .

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Activity

EN300-6513844: has demonstrated potent anti-inflammatory effects. Researchers have explored its potential in modulating inflammatory pathways, particularly by inhibiting pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins. These findings suggest its relevance in treating chronic inflammatory conditions, autoimmune diseases, and related disorders .

Phosphodiesterase 4 (PDE4) Inhibition

As a PDE4 inhibitor, EN300-6513844 interferes with the breakdown of cyclic adenosine monophosphate (cAMP). By maintaining elevated cAMP levels, it influences intracellular signaling pathways. PDE4 inhibitors are being investigated for their therapeutic potential in asthma, chronic obstructive pulmonary disease (COPD), and other respiratory disorders .

Immunomodulation

The compound’s immunomodulatory properties make it an attractive candidate for immune-related diseases. It may impact immune cell function, cytokine production, and immune responses. Researchers are exploring its role in autoimmune disorders, graft-versus-host disease, and immunotherapy .

Antitumor Effects

EN300-6513844: has shown promise as an antitumor agent. It may inhibit tumor cell proliferation, angiogenesis, and metastasis. Investigations are ongoing to determine its efficacy against specific cancer types, including solid tumors and hematological malignancies .

Analgesic Potential

Preliminary studies suggest that this compound possesses analgesic properties. It may modulate pain pathways, making it relevant for pain management. Researchers are evaluating its effectiveness in acute and chronic pain conditions .

Neuroprotective Applications

Given its unique chemical structure, EN300-6513844 could play a role in neuroprotection. Researchers are investigating its effects on neuronal survival, synaptic plasticity, and neuroinflammation. Potential applications include neurodegenerative diseases and brain injury .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, the compound potassium {3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]phenyl}trifluoroboranuide has a signal word of “Warning” according to its MSDS .

Zukünftige Richtungen

The future directions in the study of isoindoline derivatives could involve exploring their potential biological activities and developing new synthetic methods .

Eigenschaften

IUPAC Name

(1,3-dioxoisoindol-2-yl) 4-methylcyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-10-6-8-11(9-7-10)16(20)21-17-14(18)12-4-2-3-5-13(12)15(17)19/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKPBTOPEBCFSDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methylcyclohexane-1-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.